molecular formula C12H20O7 B14519331 1,4,7,10,13-Pentaoxacycloheptadecane-14,17-dione CAS No. 62786-66-7

1,4,7,10,13-Pentaoxacycloheptadecane-14,17-dione

Cat. No.: B14519331
CAS No.: 62786-66-7
M. Wt: 276.28 g/mol
InChI Key: MCNFMIXLPJCWAX-UHFFFAOYSA-N
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Description

1,4,7,10,13-Pentaoxacycloheptadecane-14,17-dione is a chemical compound with the molecular formula C12H20O7. It is known for its unique structure, which includes multiple ether linkages and two ketone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10,13-Pentaoxacycloheptadecane-14,17-dione typically involves the cyclization of linear polyether precursors. One common method includes the reaction of tetraethylene glycol with succinic anhydride under acidic conditions to form the desired cyclic structure . The reaction conditions often require careful control of temperature and pH to ensure the formation of the cyclic product rather than linear by-products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the yield and purity of the product. Optimization of reaction parameters, including solvent choice and catalyst concentration, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13-Pentaoxacycloheptadecane-14,17-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in the formation of various substituted ethers .

Mechanism of Action

The mechanism of action of 1,4,7,10,13-Pentaoxacycloheptadecane-14,17-dione involves its interaction with molecular targets through its ether and ketone functional groups. These interactions can lead to the formation of stable complexes with metal ions and other molecules. The pathways involved may include coordination with metal centers and hydrogen bonding with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10,13-Pentaoxacycloheptadecane-14,17-dione is unique due to its specific ring size and the presence of multiple ether linkages and ketone groups.

Properties

CAS No.

62786-66-7

Molecular Formula

C12H20O7

Molecular Weight

276.28 g/mol

IUPAC Name

1,4,7,10,13-pentaoxacycloheptadecane-14,17-dione

InChI

InChI=1S/C12H20O7/c13-11-1-2-12(14)19-10-8-17-6-4-15-3-5-16-7-9-18-11/h1-10H2

InChI Key

MCNFMIXLPJCWAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OCCOCCOCCOCCOC1=O

Origin of Product

United States

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